4-isothiocyanato-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isothiocyanato-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide typically involves the reaction of benzenesulfonamide derivatives with isothiocyanate groups. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the process is usually carried out at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in specialized laboratories for research purposes. The production process involves stringent quality control measures to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
4-isothiocyanato-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature, to prevent the decomposition of the compound .
Major Products Formed
The major products formed from these reactions include thiourea derivatives and substituted benzenesulfonamides, which are valuable intermediates in various chemical syntheses .
Scientific Research Applications
4-isothiocyanato-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce isothiocyanate groups into molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-isothiocyanato-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide involves the interaction of the isothiocyanate group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, thereby modifying the structure and function of the target molecules. The compound’s molecular targets and pathways are primarily related to its ability to form thiourea derivatives, which can affect various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 4-isothiocyanato-N-(oxolan-2-ylmethyl)benzenesulfonamide
- Benzenesulfonamide, 4-isothiocyanato-N-[(tetrahydro-2-furanyl)methyl]-
Uniqueness
4-isothiocyanato-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide is unique due to its specific structural configuration, which includes both an isothiocyanate group and a tetrahydrofuran ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized research applications .
Properties
IUPAC Name |
4-isothiocyanato-N-(oxolan-2-ylmethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S2/c15-19(16,14-8-11-2-1-7-17-11)12-5-3-10(4-6-12)13-9-18/h3-6,11,14H,1-2,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCDDAVLIRTESD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)N=C=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701163252 | |
Record name | 4-Isothiocyanato-N-[(tetrahydro-2-furanyl)methyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701163252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956576-77-5 | |
Record name | 4-Isothiocyanato-N-[(tetrahydro-2-furanyl)methyl]benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=956576-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Isothiocyanato-N-[(tetrahydro-2-furanyl)methyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701163252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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